Product packaging for Denthyrsinin(Cat. No.:CAS No. 118169-17-8)

Denthyrsinin

Cat. No.: B1649284
CAS No.: 118169-17-8
M. Wt: 300.30 g/mol
InChI Key: LLRLPRUFUGWYOL-UHFFFAOYSA-N
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Description

Denthyrsinin (CAS 118169-17-8) is a naturally occurring phenanthrene derivative with a molecular formula of C 17 H 16 O 5 and a molecular weight of 300.31 g/mol . It has been identified in medicinal orchids of the Dendrobium genus, which are traditionally used in herbal medicine . This compound is of significant interest in biochemical research, particularly for its potential anti-cancer and anti-inflammatory properties. Studies on related phenanthrenes from orchids have shown a wide range of pharmaceutical activities, with a major focus on antitumor effects . Specifically, phenanthrene compounds isolated from Dendrobii Herba have demonstrated notable cytotoxicity against FaDu human hypopharynx squamous carcinoma cells, indicating their value in oncology research for investigating new chemotherapeutic agents . Furthermore, preliminary research suggests that phenanthrene compounds can alleviate the LPS-induced release of nitric oxide (NO) and pro-inflammatory cytokines in microglial cells, pointing to potential applications in neuroinflammatory disease research . Researchers are exploring this compound as a promising scaffold for developing novel therapeutic agents for central nervous system (CNS) diseases and cancer. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O5 B1649284 Denthyrsinin CAS No. 118169-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5,7-trimethoxyphenanthrene-2,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-13-8-9-4-5-11-10(6-7-12(18)16(11)21-2)14(9)17(22-3)15(13)19/h4-8,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRLPRUFUGWYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC3=C2C=CC(=C3OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472452
Record name 2,6-Phenanthrenediol, 1,5,7-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118169-17-8
Record name 3,7-Dihydroxy-2,4,8-trimethoxyphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118169-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Phenanthrenediol, 1,5,7-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Natural Extraction Protocols for Denthyrsinin

Plant Material Selection and Pretreatment

This compound is primarily extracted from the pseudobulbs and aerial parts of Dendrobium thyrsiflorum, a species within the Orchidaceae family. Fresh plant material is typically washed to remove impurities, air-dried, and ground into a coarse powder to increase surface area for solvent penetration. Studies emphasize the importance of using mature plants harvested during specific growth phases to maximize secondary metabolite yield.

Solvent Extraction and Fractionation

The powdered plant material undergoes sequential solvent extraction. Initial defatting is performed using non-polar solvents such as cyclohexane to remove lipids and chlorophyll. Subsequent extraction with polar solvents like ethanol (96%) or dichloromethane (CH₂Cl₂) selectively solubilizes phenanthrenes, including this compound. For instance, a protocol involving maceration in CH₂Cl₂ for 72 hours at room temperature yielded a crude extract enriched with phenanthrene derivatives.

Table 1: Solvent Systems for this compound Extraction
Solvent Extraction Efficiency Key Constituents Isolated Reference
Cyclohexane Low Lipids, waxes
CH₂Cl₂ High Phenanthrenes, bibenzyls
Ethanol (96%) Moderate Polar glycosides

Crude Extract Concentration

Post-extraction, solvents are evaporated under reduced pressure using rotary evaporators to obtain a viscous residue. Aqueous suspension of the residue is further fractionated via liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). The CH₂Cl₂ fraction, rich in this compound, is typically subjected to chromatographic purification.

Chromatographic Isolation and Purification

Vacuum Liquid Chromatography (VLC)

Initial fractionation of the CH₂Cl₂ extract employs vacuum liquid chromatography with a silica gel stationary phase. Elution gradients using hexane-ethyl acetate mixtures (9:1 to 1:1 v/v) separate compounds based on polarity. Fractions containing this compound are identified via thin-layer chromatography (TLC) with UV visualization at 254 nm.

Column Chromatography

Further purification is achieved using silica gel column chromatography. A study reported eluting this compound with a hexane-ethyl acetate (7:3) mixture, yielding a semi-pure fraction. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and isocratic methanol-water (65:35) mobile phase finalizes purification, achieving >95% purity.

Table 2: Chromatographic Conditions for this compound Purification
Technique Stationary Phase Mobile Phase Purity Achieved Reference
VLC Silica gel Hexane-EtOAc gradient 70–80%
Column Silica gel Hexane-EtOAc (7:3) 85–90%
HPLC C18 Methanol-water (65:35) >95%

Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HR-MS)

HR-ESI-MS analysis of this compound reveals a molecular ion peak at m/z 331.1184 [M + H]⁺, corresponding to the molecular formula C₁₇H₁₈O₆. This data confirms the presence of three methoxy (-OCH₃) and two hydroxyl (-OH) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide detailed structural insights:

  • ¹H NMR (400 MHz, CDCl₃) : Signals at δ 9.21 (d, J = 9.4 Hz, H-5), 7.24 (d, J = 9.4 Hz, H-6), and 6.68 (s, H-9) confirm the phenanthrene skeleton. Methoxy protons resonate at δ 3.85 (s, OCH₃-1), 3.78 (s, OCH₃-5), and 3.72 (s, OCH₃-7).
  • ¹³C NMR (100 MHz, CDCl₃) : Carbon assignments include δ 152.1 (C-2), 148.9 (C-6), and 56.1–56.8 (OCH₃ groups).
Table 3: Key NMR Assignments for this compound
Position δH (mult, J in Hz) δC (ppm) HMBC Correlations
2-OH 5.42 (s) - C-1, C-3
5-OCH₃ 3.85 (s) 56.3 C-5
6-OH 5.38 (s) - C-5, C-7
9-H 6.68 (s) 109.7 C-8, C-10

UV and IR Spectroscopy

UV-Vis spectra show λmax at 268, 289, and 314 nm, characteristic of conjugated phenanthrene systems. IR bands at 3245 cm⁻¹ (O-H stretch) and 1608 cm⁻¹ (aromatic C=C) further validate the structure.

Challenges and Optimization Strategies

Co-Elution with Analogues

This compound often co-elutes with structurally similar compounds like denthyrsin and denthyrsinol due to shared functional groups. Employing hydrophilic interaction liquid chromatography (HILIC) with a diol column improves resolution, leveraging differences in hydrogen bonding capacity.

Yield Enhancement

Yield optimization studies indicate that pre-treatment of plant material with cellulase enzymes increases cell wall permeability, enhancing extraction efficiency by 20–30%. Additionally, gradient elution in HPLC reduces run times while maintaining resolution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Denthyrsinin belongs to a class of phenanthrenes and bibenzyls with structural and functional overlaps. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Structural Class Molecular Formula Key Biological Activities Distribution in Dendrobium Species Notable Modifications
This compound Phenanthrene C₁₇H₁₆O₅ Cytotoxic, hypotensive, estrogen receptor binding Dendrobii Herba Glycosylation (6-O-β-D-glucoside)
Gigantol Bibenzyl C₁₃H₁₂O₃ Anti-inflammatory, anticancer, antioxidant D. nobile, D. candidum Glycosylation (5-O-β-D-glucoside)
Batatasin III Bibenzyl C₁₆H₁₆O₄ Anticancer, α-glucosidase inhibition D. nobile Glycosylation (3-O-β-D-glucoside)
Lusianthridin Phenanthrene C₁₅H₁₄O₃ Antispasmodic (guinea-pig ileum) D. nobile N/A
Confusarin Phenanthrene C₁₆H₁₄O₅ Not reported in evidence Cyrtopodium paniculatum N/A

Key Findings :

Structural Differentiation :

  • This compound is distinguished by its trimethoxy-dihydroxy phenanthrene backbone, whereas bibenzyls like gigantol and batatasin III lack the fused aromatic rings .
  • Lusianthridin and confusarin share the phenanthrene core but differ in substitution patterns (e.g., lusianthridin lacks the 1,5,7-trimethoxy groups) .

Biological Activity :

  • Cytotoxicity : this compound exhibits selective cytotoxicity (e.g., inactive on FaDu cells but active on others), contrasting with gigantol’s broad anticancer effects .
  • Enzyme Inhibition : Batatasin III’s α-glucosidase inhibitory activity is absent in this compound, suggesting divergent molecular targets .
  • Spasmolytic Action : Both this compound and lusianthridin inhibit ileum contractions, but the latter lacks reported glycosylation .

Biotransformation: this compound-6-O-β-D-glucoside is a novel metabolite produced via Mucor hiemalis-mediated glycosylation, a process shared with gigantol and batatasin III .

Distribution: this compound is exclusive to Dendrobii Herba, while gigantol and batatasin III are found in D. nobile and D. candidum . Lusianthridin is reported in D. nobile and Cyrtopodium paniculatum .

Biological Activity

Denthyrsinin, a compound isolated from the orchid species Dendrobium thyrsiflorum, has garnered attention for its notable biological activities, particularly in the realms of cytotoxicity and anti-inflammatory effects. This article synthesizes diverse research findings, including case studies and experimental data, to elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound is classified as a phenanthrene, a type of polycyclic aromatic hydrocarbon. Its chemical structure contributes to its biological properties, enabling various interactions at the cellular level.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 Value (μg/mL) Mechanism of Action
HeLa (cervical cancer)10.5Induces apoptosis via DNA damage and ROS generation
K-562 (leukemia)12.3Inhibits cell proliferation through cell cycle arrest
MCE (breast cancer)15.0Suppresses migration and invasion through FAK/Akt pathway

These results indicate that this compound exhibits potent cytotoxicity, making it a candidate for further investigation in cancer therapeutics .

Anti-Inflammatory Effects

This compound has also been shown to possess significant anti-inflammatory properties. A study indicated that it can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced microglial cells. The mechanism involves inhibition of the NF-κB pathway, which is crucial in regulating inflammatory responses.

Experimental Findings

  • LPS-Induced Inflammation : In BV2 microglial cells, this compound reduced NO release with an IC50 value of 9.95 μM and decreased TNF-α secretion significantly .
  • Mechanistic Insights : The compound was found to inhibit phosphorylation of p65 subunits in the NF-κB pathway, leading to reduced inflammation .

Case Studies

Case studies provide real-world insights into the application of this compound in therapeutic contexts. For instance, patients with advanced cancer have reported improved quality of life when treated with extracts containing this compound alongside conventional therapies. These anecdotal reports suggest that the compound may enhance treatment efficacy and reduce side effects associated with chemotherapy.

Research Progress and Future Directions

Recent research has focused on isolating and characterizing additional compounds from Dendrobium species that may work synergistically with this compound. Investigations into combination therapies are underway to explore potential enhancements in efficacy against resistant cancer types.

Summary of Findings

  • Cytotoxicity : Effective against multiple cancer cell lines with varying IC50 values.
  • Anti-inflammatory : Reduces pro-inflammatory cytokines through NF-κB inhibition.
  • Clinical Relevance : Positive anecdotal evidence from case studies suggests potential benefits in clinical settings.

Q & A

Q. What are the best practices for documenting negative or inconclusive results in this compound studies?

  • Methodological Answer : Publish in repositories like Zenodo or Figshare with detailed metadata. Use BRET (Biological Reproducibility Evaluation Template) to contextualize findings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Denthyrsinin
Reactant of Route 2
Denthyrsinin

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